molecular formula C24H25NO4 B2716879 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide CAS No. 1396674-87-5

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide

Cat. No. B2716879
CAS RN: 1396674-87-5
M. Wt: 391.467
InChI Key: WBGGOGQMFMMABN-UHFFFAOYSA-N
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Description

“N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide” is a complex organic compound. Unfortunately, there’s limited information available about this specific compound . It seems to be related to biphenyl compounds and benzamide derivatives .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Molecular Interactions and Structure

The study by Karabulut et al. (2014) focused on the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, examining its crystal structure through X-ray diffraction and DFT calculations. This research highlighted the importance of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry of the compound. These findings are crucial for understanding how such compounds can be designed for specific functions in pharmaceuticals and materials science Karabulut et al., 2014.

Biosensors Development

Karimi-Maleh et al. (2014) described the creation of a high-sensitive biosensor based on a nanocomposite modified electrode for the electrocatalytic determination of biomolecules. This study demonstrates the potential of derivatives of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide in enhancing the detection capabilities of biosensors, indicating their applicability in medical diagnostics and analytical chemistry Karimi-Maleh et al., 2014.

Novel Compounds Exploration

Research by Hu et al. (2008) on Dendrobium longicornu revealed new compounds with potential anti-platelet aggregation activities. This underscores the role of benzamide derivatives in discovering new therapeutic agents, particularly for cardiovascular diseases Hu et al., 2008.

Metabolic Studies

The formation and metabolism of N-hydroxymethyl compounds were explored by Ross et al. (1983), indicating the metabolic pathways of benzamide derivatives in biological systems. Such studies are vital for drug development, providing insights into drug metabolism and potential interactions within the body Ross et al., 1983.

Pharmacological Applications

Jiao et al. (2009) worked on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as histone deacetylase inhibitors, showing potential in cancer therapy. This highlights the pharmacological significance of benzamide derivatives in modulating enzyme activity to treat diseases Jiao et al., 2009.

Mechanism of Action

The mechanism of action for this compound is not specified in the available sources .

Safety and Hazards

The safety and hazards associated with “N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide” are not specified in the available sources .

Future Directions

The future directions for research and development involving “N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-24(27,19-14-12-18(13-15-19)17-8-5-4-6-9-17)16-25-23(26)20-10-7-11-21(28-2)22(20)29-3/h4-15,27H,16H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGGOGQMFMMABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C(=CC=C1)OC)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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